N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S.ClH/c1-27-13-2-3-14-16(12-13)30-19(20-14)22(7-6-21-8-10-28-11-9-21)18(24)15-4-5-17(29-15)23(25)26;/h2-5,12H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBXHZSGGPFDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Nitrofuran Moieties
Compounds 12 and 13 () share the 5-nitrofuran group but differ in core structure and substituents:
- 12: N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide
- 13: N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide
Key Differences :
- Core Structure: The target compound’s benzo[d]thiazole core replaces the thiazolidinone ring in 12/13, increasing aromaticity and planarity, which may enhance binding to hydrophobic pockets.
- Substituents: The morpholinoethyl group in the target replaces the fluorophenyl/chlorophenyl groups in 12/13, likely improving water solubility and reducing cytotoxicity associated with halogenated aromatics.
- Salt Form : The hydrochloride salt further enhances solubility compared to neutral 12/13 .
Thiazole-Containing Bioactive Compounds
Dasatinib Monohydrate ()
A tyrosine kinase inhibitor with a thiazolecarboxamide core. While structurally distinct from the target compound, both share:
- Thiazole Ring : Critical for target binding.
- Substituent Effects: Dasatinib’s piperazinyl group enhances solubility, similar to the morpholinoethyl group in the target. Functional Contrast:
Compound 11 ()
rel-(5R,6S,7S)-N-(4-Methylphenyl)-7-(4-methoxyphenyl)-2-oxo-5-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide Comparison Highlights:
- Activity : Tested for antioxidant (DPPH assay, 70% scavenging at 250 μM) and anti-inflammatory (47% edema reduction) effects.
- Structural Contrast: The thiopyrano-thiazole core lacks the nitro group but includes methoxyphenyl substituents, which may contribute to its antioxidant activity. The target’s nitro group could redirect bioactivity toward redox-based mechanisms .
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